molecular formula C26H43N3O9 B1403752 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide CAS No. 1251910-91-4

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide

Cat. No. B1403752
M. Wt: 541.6 g/mol
InChI Key: ZRIINKFKQWXADE-IHAUNJBESA-N
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Description

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is a derivative of D-glucopyranose that is substituted with four pivaloyl groups and an azide group at the 2, 3, 4, and 6 positions, respectively . It is commonly used in organic synthesis, particularly in the preparation of glycoconjugates and glycoproteins .


Synthesis Analysis

This compound is synthesized through a methylation reaction and then click chemistry . It is a reactant for high yielding glycoconjugate synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes four pivaloyl groups and an azide group attached to a D-glucopyranose .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is widely employed as a reactant for high yielding glycoconjugate synthesis . It is used in the preparation of glycoconjugates and glycoproteins .

Scientific Research Applications

Synthesis of Triazoles

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is utilized in the synthesis of 1-(2,3,4,6-Tetra-O-pivaloyl-β-D-glucopyranosyl)-4-phenyl-1,2,3-triazole. This compound is significant due to its role as an important intermediate for synthesizing N-unsubstituted 1,2,3-triazoles, which are notable for their biological activity (Chen Hui-zong, 2007).

Pharmaceutical and Organic Intermediates

The compound serves as a versatile intermediate in the synthesis of various glycosyl derivatives such as thioureas, nucleosides, heterocyclic compounds, and polypeptides. This highlights its importance in pharmaceutical research and organic chemistry (Zhou Guo-bin, 2006).

Synthesis of Arylacetic Acids

A novel synthetic approach utilizes 2,3,4,6-tetra-O-pivaloylated-D-glucopyranosyl azide for the preparation of arylacetic acids. This method features the convenience of recycling and efficient reuse of the compound, demonstrating its utility in organic synthesis (Guobin Zhou, Pengfei Zhang, Yuan-jiang Pan, 2005).

Determination of Enantiomeric Purity

The derivative 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate, a related compound, is used for determining the enantiomeric purities of amino acids and β-adrenergic blockers. This application is particularly relevant in chiral analysis and pharmaceutical quality control (M. Lobell, M. Schneider, 1993).

Asymmetric Synthesis

The 2,3,4,6-tetra-O-pivaloyl-β-D-glucopyranosyl group is used as a chiral auxiliary in the asymmetric synthesis of α,β-diamino acids, showing its significance in stereoselective synthesis (Dong Wang, Pengfei Zhang, Biao Yu, 2007).

Biological Evaluation

This compound has also been involved in the synthesis and biological evaluation of new N-glycosides, demonstrating potential antibacterial properties, particularly against Escherichia coli (Chao Shen, Guobin Zhou, Xinzhi Chen, Pengfei Zhang, 2012).

properties

IUPAC Name

[(2R,3R,4S,5R)-6-azido-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14-15(36-20(31)24(4,5)6)16(37-21(32)25(7,8)9)17(18(35-14)28-29-27)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIINKFKQWXADE-IHAUNJBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Shen, H Zheng, P Zhang, X Chen - Journal of Carbohydrate …, 2010 - Taylor & Francis
In the present study, we have synthesized a series of novel glucosyl triazoles for the first time. The glucosyl triazoles 4a–e were synthesized by reaction of some azidoglycosides with …
Number of citations: 8 www.tandfonline.com
K Du, W Yu, C Shen, X Chen… - Current Organic …, 2016 - ingentaconnect.com
Glycosylated nitrogen-containing heterocyclic compounds which hold wide range of anticancer activities are drawing much attention from researchers Many efforts have been made for …
Number of citations: 4 www.ingentaconnect.com
I Kacsir, A Sipos, G Ujlaki, P Buglyó, L Somsák… - International Journal of …, 2021 - mdpi.com
Ruthenium complexes are developed as substitutes for platinum complexes to be used in the chemotherapy of hematological and gynecological malignancies, such as ovarian cancer. …
Number of citations: 14 www.mdpi.com

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